molecular formula C7H5BrN2 B1269185 5-Bromo-1H-benzimidazole CAS No. 4887-88-1

5-Bromo-1H-benzimidazole

Cat. No. B1269185
CAS RN: 4887-88-1
M. Wt: 197.03 g/mol
InChI Key: GEDVWGDBMPJNEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1H-benzimidazole derivatives involves various chemical pathways, often focusing on achieving high yields and specific functionalities to enhance biological activities. For example, Ranjith et al. (2013) explored the synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, showcasing the versatility of bromo-benzimidazole compounds in yielding substances with significant antimicrobial and antitubercular activities (Ranjith et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-benzimidazole derivatives has been elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray diffraction. The crystal structure analysis helps in understanding the intermolecular interactions that contribute to the stability and reactivity of these compounds. For instance, the crystal structure of a related compound was determined to facilitate the understanding of its antimicrobial activity, highlighting the importance of molecular architecture in biological functions (Ranjith et al., 2013).

Chemical Reactions and Properties

Bromo-benzimidazole compounds participate in a variety of chemical reactions, offering a pathway to a wide range of derivatives with enhanced or specific biological activities. Electrophilic substitution reactions, for example, are commonly used to introduce functional groups that can significantly alter the physical and chemical properties of the parent compound. These modifications can lead to compounds with potent antimicrobial, antifungal, and antitubercular properties, as demonstrated in various studies (Ranjith et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial and Antitumor Properties : Benzimidazole derivatives, including 5-Bromo-1H-benzimidazole, have been synthesized and shown to be effective in treating microbial infections and inhibiting tumors. Specifically, these compounds have demonstrated notable antibacterial activities against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).

  • Anti-Tubercular and Anti-Fungal Effects : Synthesized 5-bromo-styryl-2-benzimidazoles have exhibited strong anti-tubercular activity against Mycobacterium tuberculosis, and significant anti-fungal activity against strains like Candida albicans (Shingalapur et al., 2009).

Antiprotozoal and Antifungal Applications

  • Effectiveness Against Acanthamoeba castellanii : Certain derivatives of 5-Bromo-1H-benzimidazole have been effective against the protozoa Acanthamoeba castellanii, surpassing the efficacy of the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).

  • Potential as Antifungal Agents : Novel benzimidazole derivatives of 1-Bromo-2,4-dinitrobenzene, including 5-Bromo variants, have shown potential antifungal activities, particularly against Candida species (Ahmadi & Nahri-Niknafs, 2011).

Anticancer Research

  • Cytotoxicity Against Cancer Cell Lines : Novel benzimidazole derivatives, including 5-Bromo variants, have demonstrated significant cytotoxic effects against various cancer cell lines and have shown potential in inducing apoptotic cell death (Atmaca et al., 2020).

  • Anticancer Effects on Leukemia Cell Line : Certain 5-Bromo-1H-benzimidazole derivatives have shown remarkable cytotoxic activity on the human chronic myelogenous leukemia (CML) cell line K562, inducing apoptosis and affecting the expression of apoptosis-related genes (Gurkan-Alp et al., 2015).

DNA Topoisomerase Inhibition

  • Inhibition of Mammalian DNA Topoisomerase I : Some 1H-benzimidazole derivatives, including 5-Bromo variants, have been effective in inhibiting mammalian type I DNA topoisomerase activity, making them of interest in the study of cell cycle-related processes (Alpan et al., 2007).

Antiviral Activity

  • Inhibition of Human Cytomegalovirus : Benzimidazole nucleosides, including 5-Bromo-2,5(6)-substituted variants, have been investigated for their ability to inhibit human cytomegalovirus replication, showcasing potential for novel antiviral therapies (Biron et al., 2002).

Safety And Hazards

5-Bromo-1H-benzimidazole is irritating to eyes, respiratory tract, and skin . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964126
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-benzimidazole

CAS RN

4887-88-1
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
EB Şaş, M Kurt - Sakarya University Journal of Science, 2017 - dergipark.org.tr
… This paper were investigated spectroscopic studies of 5-bromo-1h benzimidazole (5Br1HB) with FT-Raman and FTIR spectral techniques. To produce a tables of vibrational spectra, …
Number of citations: 2 dergipark.org.tr
PK Ranjith, P Rajeesh, KR Haridas, NK Susanta… - Bioorganic & medicinal …, 2013 - Elsevier
… the reactants 4 and 5 under microwave conditions in presence of tetrabutyl ammonium chloride (TBACl) leads to the formation of 2-((4-nitrophenoxy)methyl)-5-bromo-1H-benzimidazole …
Number of citations: 71 www.sciencedirect.com
EB Şaş, M Kurt - Sakarya University Journal of Science, 2017 - search.ebscohost.com
… This paper were investigated spectroscopic studies of 5-bromo-1h benzimidazole (5Br1HB) with FT-Raman and FTIR spectral techniques. To produce a tables of vibrational spectra, …
Number of citations: 0 search.ebscohost.com
W Al Garadi, Y Sert, M El Hafi… - Journal of …, 2022 - Wiley Online Library
… For 5-bromo-1H-benzimidazole, distances within the benzimidazole system [37, 38], (N11═C1, N11C2, N10C1, bond lengths) were calculated as 1.31, 1.39, 1.38 Å for 5Br1HB and …
Number of citations: 3 onlinelibrary.wiley.com
J Cui, L Zhou, X Zhang, X Wei, H Yan - Tetrahedron, 2022 - Elsevier
… The tert-butyl 2-amino-5-bromo-1H-benzimidazole-1-carboxylate 3 and tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate 4 were obtained in the N-acylation at N1/N3 of 1 by …
Number of citations: 1 www.sciencedirect.com
EB Sasa, M Kurtb, E Tanışc - WITAM-2016 - researchgate.net
The structure 5-Bromo-1H Benzimidazole (5Br1HB) was analyzed both experimentally and theoretically using IR spectral techniques and quantum chemical computation. The …
Number of citations: 0 www.researchgate.net
EB ŞAŞ, S ÇİFÇİ, K Mustafa - Sakarya University Journal of Science, 2022 - dergipark.org.tr
After first determining the optimized geometry of the 1H-benzimidazole-2-carboxylic acid monohydrate (1HBCM) molecule using the B3LYP/6-311+ + G (d, p) basis set, we investigated …
Number of citations: 1 dergipark.org.tr
RV Shingalapur, KM Hosamani, RS Keri - European Journal of Medicinal …, 2009 - Elsevier
A new series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles (1–12) has been synthesized by simple, mild and efficient synthetic protocol by attempted condensation of 5-(nitro/bromo)-…
Number of citations: 243 www.sciencedirect.com
C Karaaslan, F Bakar, H Goker - Zeitschrift für Naturforschung C, 2018 - degruyter.com
Breast cancer is the most endemic cause of cancer among women in both developed and developing countries. Benzimidazole derivatives exemplify one of the chemical classes that …
Number of citations: 9 www.degruyter.com
LV Ganji, PN Agrawal - Indian Journal of Pharmaceutical …, 2020 - search.ebscohost.com
Benzimidazole-2-thione derivatives are known to possess broad spectrum of biological activities, and the most prominent being the antiinflammatory activity. The synthesis of these …
Number of citations: 6 search.ebscohost.com

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